- Catalytic hydrotreatment of pyrolytic lignins from different sources to biobased chemicals: Identification of feed-product relationsBiomass and Bioenergy, 2020, 134,,
Cas no 56253-64-6 (Benzene,(2-methyl-1-buten-1-yl)-)

56253-64-6 structure
Nome del prodotto:Benzene,(2-methyl-1-buten-1-yl)-
Benzene,(2-methyl-1-buten-1-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,(2-methyl-1-buten-1-yl)-
- 2-METHYL-1-PHENYL-1-BUTENE
- 1-Phenyl-2-methyl-1-buten
- 1-Phenyl-2-methyl-but-1-en
- 2-Methyl-1-phenyl-but-1-en
- 2-methyl-1-phenylbutene
- [(1E)-2-Methyl-1-butenyl]benzene #
- OQYUFQVPURDFKC-MDZDMXLPSA-N
- DTXSID3074315
- 56253-64-6
- Benzene, (2-methyl-1-butenyl)-
- AKOS006272358
-
- Inchi: InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+
- Chiave InChI: OQYUFQVPURDFKC-MDZDMXLPSA-N
- Sorrisi: CCC(=CC1=CC=CC=C1)C
Proprietà calcolate
- Massa esatta: 146.11000
- Massa monoisotopica: 146.10955
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 127
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 0
Proprietà sperimentali
- Densità: 0.895
- Punto di ebollizione: 209°Cat760mmHg
- Punto di infiammabilità: 73°C
- Indice di rifrazione: 1.54
- PSA: 0.00000
- LogP: 3.49990
Benzene,(2-methyl-1-buten-1-yl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1 h, 350 °C; 4 h, 350 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 15 min, 550 °C
Riferimento
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbonsGreen Chemistry, 2019, 21(14), 3802-3806,
Benzene,(2-methyl-1-buten-1-yl)- Raw materials
- n-Tetradecane
- Undecane
- Dodecane
- 1,2,3,4-Tetrahydronaphthalene
- Naphthalene,1,2,3,4-tetrahydro-1,4-dimethyl-
- Naphthalene,6-ethyl-1,2,3,4-tetrahydro-
- 1,2,4-Trimethylcyclohexane
- 1,2,3,4,5-pentamethylbenzene
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol)
- 1H-Indene, octahydro-5-methyl-
- Lignin
- Tridecane
- n-Pentadecane
- 1H-Indene,2,3-dihydromethyl-
- 1H-Indene, octahydro-, trans-
- 1H-Indene,2,3-dihydro-1,3-dimethyl-
- trans-Decahydronaphthalene
- 1,2,3,4,5,6,7,8-Octahydrophenanthrene (>85%)
- Glycerol
- 1H-Indene, octahydro-,(3aR,7aS)-rel-
- 1H-Indene,2,3-dihydro-1,6-dimethyl-
- 4-Ethyl-1,2-dimethylbenzene
- 1H-Indene,2,3-dihydro-4,7-dimethyl-
Benzene,(2-methyl-1-buten-1-yl)- Preparation Products
- 1-Methyl-2-propylbenzene (1074-17-5)
- 1,2,3,4-Tetrahydronaphthalene (119-64-2)
- 2-methyl-6-propylphenol (3520-52-3)
- Cyclohexane,1-methyl-2-propyl- (4291-79-6)
- Benzene,1-ethyl-3-(1-methylethyl)- (4920-99-4)
- 3-Ethyl-5-methylphenol (698-71-5)
- Cyclohexane,1-ethyl-3-methyl-, (1R,3S)-rel- (19489-10-2)
- 2-butylphenol (3180-09-4)
- 2,5-Dimethylstyrene (stabilized with 4-tert-butylcatechol) (2039-89-6)
- 3-Ethyltoluene (620-14-4)
- 2-Propylphenol (644-35-9)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- 1,3,5-Trimethylcyclohexane (1839-63-0)
- (but-2-en-2-yl)benzene (2082-61-3)
- Phenol, 3,5-diethyl- (1197-34-8)
- 2-Sec-Butylphenol (89-72-5)
- 2,3-Dimethylanisole (2944-49-2)
- 2,4,6-Trimethylstyrene (769-25-5)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- diethylcyclohexane (1331-43-7)
- 4-Ethylphenol (123-07-9)
- Azulene (275-51-4)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-Ethylphenol (620-17-7)
- 4-Propylphenol (645-56-7)
- 2-Ethyl Toluene (611-14-3)
- 1-Ethyl-4-methylcyclohexane (3728-56-1)
- Tert-Pentylbenzene (2049-95-8)
- Methylnaphthalene (1321-94-4)
- 5-Indanol (1470-94-6)
- 1-(3,4-dimethylphenyl)ethan-1-one (3637-01-2)
- Indene (95-13-6)
- Meta-Methylanisole (100-84-5)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 1-Ethyl-2,3-dimethylbenzene (933-98-2)
- 6-methylindan-4-ol (20294-32-0)
- Benzene, 4-(2-butenyl)-1,2-dimethyl- (39831-51-1)
- Benzene,(2-methyl-1-buten-1-yl)- (56253-64-6)
- 3-Hydroxy-4-methylbenzaldehyde (57295-30-4)
Benzene,(2-methyl-1-buten-1-yl)- Letteratura correlata
-
1. Highly enantioselective hydrogenation of 2-substituted-2-alkenols catalysed by a ChenPhos–Rh complexQuanjun Wang,Xueying Liu,Xian Liu,Bin Li,Huifang Nie,Shengyong Zhang,Weiping Chen Chem. Commun. 2014 50 978
-
Yong Wang,Ya-Nan Xu,Guo-Sheng Fang,Hong-Jian Kang,Yonghong Gu,Shi-Kai Tian Org. Biomol. Chem. 2015 13 5367
56253-64-6 (Benzene,(2-methyl-1-buten-1-yl)-) Prodotti correlati
- 2649057-03-2(3-tert-butyl-5-(2-isocyanatopropan-2-yl)-1-methyl-1H-pyrazole)
- 195136-68-6(2-Fluoro-1,3-dimethoxybenzene)
- 285978-12-3(Fmoc-Gly-OH-2-)
- 2763911-70-0(Methyl 8-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-5-carboxylate)
- 872612-91-4(N-(2H-1,3-benzodioxol-5-yl)-3-(2-methoxyacetamido)-1-benzofuran-2-carboxamide)
- 533868-69-8(4-(diethylsulfamoyl)-N-(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 1900703-79-8(Leptabiside A)
- 1445691-04-2(N-({bicyclo2.2.1heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide)
- 671199-22-7(2-{1,2,4triazolo4,3-aquinolin-1-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)
- 2680740-86-5(2-{2,2,2-trifluoro-N-3-(trifluoromethyl)phenylacetamido}acetic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
